molecular formula C16H13Br2ClN2O3 B11551981 2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11551981
M. Wt: 476.5 g/mol
InChI Key: QQVZBJRQINRSSV-DNTJNYDQSA-N
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Description

2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chlorophenoxy and dibromo-methoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-chlorophenoxyacetic acid, which is then reacted with hydrazine hydrate to form 4-chlorophenoxyacetohydrazide. This intermediate is further reacted with 3,5-dibromo-2-methoxybenzaldehyde under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)acetohydrazide
  • N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide
  • 4-chlorophenoxyacetic acid

Uniqueness

2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of chlorophenoxy and dibromo-methoxyphenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H13Br2ClN2O3

Molecular Weight

476.5 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br2ClN2O3/c1-23-16-10(6-11(17)7-14(16)18)8-20-21-15(22)9-24-13-4-2-12(19)3-5-13/h2-8H,9H2,1H3,(H,21,22)/b20-8+

InChI Key

QQVZBJRQINRSSV-DNTJNYDQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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